molecular formula C7H10KNO6 B12719244 beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt CAS No. 200818-32-2

beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt

Cat. No.: B12719244
CAS No.: 200818-32-2
M. Wt: 243.26 g/mol
InChI Key: PRHBTQJINOPOQF-UHFFFAOYSA-M
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Description

beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt: is a chemical compound with the molecular formula C7H10KNO6 and a molecular weight of 243.2557 g/mol . This compound is known for its unique structure, which includes a beta-alanine backbone with two carboxymethyl groups and a potassium ion. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the carboxymethyl groups are introduced to the beta-alanine molecule. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate ions, while substitution reactions can produce various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt involves its ability to chelate metal ions. The carboxymethyl groups form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. This chelation ability is crucial for its applications in enzyme stabilization, drug delivery, and industrial processes .

Comparison with Similar Compounds

  • beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt
  • beta-Alanine, N,N-bis(carboxymethyl)-, sodium salt

Comparison: While all these compounds share a similar beta-alanine backbone with carboxymethyl groups, the key difference lies in the counterion (potassium, sodium, or trisodium). This difference affects their solubility, stability, and specific applications. For example, the monopotassium salt may have different solubility properties compared to the trisodium salt, making it more suitable for certain applications .

Properties

CAS No.

200818-32-2

Molecular Formula

C7H10KNO6

Molecular Weight

243.26 g/mol

IUPAC Name

potassium;3-[bis(carboxymethyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

PRHBTQJINOPOQF-UHFFFAOYSA-M

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)C(=O)[O-].[K+]

Origin of Product

United States

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